molecular formula C9H11N3O4 B14183998 But-2-enedioic acid;pyridine-2,6-diamine CAS No. 928792-39-6

But-2-enedioic acid;pyridine-2,6-diamine

Katalognummer: B14183998
CAS-Nummer: 928792-39-6
Molekulargewicht: 225.20 g/mol
InChI-Schlüssel: HQVITUYJQYHWNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

But-2-enedioic acid;pyridine-2,6-diamine is a compound that combines the properties of but-2-enedioic acid and pyridine-2,6-diamine. But-2-enedioic acid, also known as fumaric acid, is a dicarboxylic acid that plays a role in the citric acid cycle in cellular respiration. Pyridine-2,6-diamine, also known as 2,6-diaminopyridine, is a derivative of pyridine, a basic heterocyclic organic compound. The combination of these two compounds results in a molecule with unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;pyridine-2,6-diamine typically involves the reaction of but-2-enedioic acid with pyridine-2,6-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for large-scale production and improved efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

But-2-enedioic acid;pyridine-2,6-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. These reactions are usually carried out in anhydrous conditions to prevent the reducing agent from reacting with water.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce different carboxylic acids or amides, while reduction may yield various amines or alcohols.

Wissenschaftliche Forschungsanwendungen

But-2-enedioic acid;pyridine-2,6-diamine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of but-2-enedioic acid;pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. It may also interact with cellular membranes and other structures, altering their properties and behavior. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

But-2-enedioic acid;pyridine-2,6-diamine can be compared with other similar compounds, such as:

    But-2-enedioic acid:

    Pyridine-2,6-diamine: This compound is a derivative of pyridine and has various applications in chemistry and biology.

The uniqueness of this compound lies in its combination of the properties of both but-2-enedioic acid and pyridine-2,6-diamine, resulting in a molecule with distinct chemical and biological characteristics.

Eigenschaften

CAS-Nummer

928792-39-6

Molekularformel

C9H11N3O4

Molekulargewicht

225.20 g/mol

IUPAC-Name

but-2-enedioic acid;pyridine-2,6-diamine

InChI

InChI=1S/C5H7N3.C4H4O4/c6-4-2-1-3-5(7)8-4;5-3(6)1-2-4(7)8/h1-3H,(H4,6,7,8);1-2H,(H,5,6)(H,7,8)

InChI-Schlüssel

HQVITUYJQYHWNO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)N)N.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.